Mechanism of p97 Engagement: PAD Inhibition vs ATPase Catalytic-Site Blockade (vs CB-5083 and DBeQ)
Eeyarestatin I binds directly to the p97 ATPase complex with a Kd of 5–10 µM as determined by surface plasmon resonance (SPR), but it does NOT inhibit p97 ATPase enzymatic activity. Instead, ESI disrupts the p97-associated deubiquitinating process (PAD) by inhibiting ataxin-3 (atx3)-dependent deubiquitination [1]. In contrast, CB-5083 inhibits p97 ATPase D2 domain activity with an IC50 of 11 nM, and DBeQ inhibits p97 ATPase with an IC50 of 1.5 µM via ATP-competitive binding to the D1 and D2 domains . The approximately 500- to 5,000-fold difference in ATPase inhibitory potency reflects fundamentally different binding modes and downstream cellular consequences.
| Evidence Dimension | p97 binding affinity vs ATPase inhibition potency |
|---|---|
| Target Compound Data | Kd = 5–10 µM (p97 binding, SPR); p97 ATPase IC50: no inhibition |
| Comparator Or Baseline | CB-5083: p97 ATPase IC50 = 11 nM; DBeQ: p97 ATPase IC50 = 1.5 µM (wt) and 1.6 µM (C522A mutant) |
| Quantified Difference | ESI does not inhibit p97 ATPase at concentrations up to 10 µM; CB-5083 is ~500–1,000× more potent as ATPase inhibitor; DBeQ is ~3–7× more potent |
| Conditions | SPR binding assay (ESI); in vitro ATPase activity assay with recombinant p97 (CB-5083, DBeQ) |
Why This Matters
Researchers studying p97-associated deubiquitination specifically require ESI rather than ATP-competitive inhibitors, as the latter block all p97 ATPase functions indiscriminately while ESI selectively impairs the deubiquitination step of ERAD.
- [1] Wang Q, Li L, Ye Y. Inhibition of p97-dependent protein degradation by Eeyarestatin I. J Biol Chem. 2008 Mar 21;283(12):7445-54. PMID: 18199748. View Source
